6-chloro-N-methylpyridine-2-carboxamide

Physical Chemistry Analytical Chemistry Pharmaceutical QC

For generic Sorafenib ANDA filers, sourcing a reliable 6-Chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9) reference standard with a verified impurity profile is critical. Generic alternatives compromise HPLC retention time specificity and LC-MS fragmentation fingerprinting required for FDA method validation. • Definitive analytical signature (distinct retention time & MS/MS pattern) for unambiguous impurity identification and quantification in Sorafenib drug substance and finished product. • Enables regulatory-compliant AMV, LOD/LOQ determination, system suitability testing, and forced degradation studies. • Supplied with comprehensive characterization data; ready for immediate use in QC batch release and stability monitoring programs.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 845306-04-9
Cat. No. B051575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-methylpyridine-2-carboxamide
CAS845306-04-9
Synonyms6-Chloro-N-methylpicolinamide
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=CC=C1)Cl
InChIInChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
InChIKeyPZDCYXWZXSTONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-methylpyridine-2-carboxamide: Sorafenib Impurity Reference Standard


6-Chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9), also known as 6-Chloro-N-methylpicolinamide, is a halogenated pyridine derivative with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol [1]. This compound is primarily recognized and utilized as a key impurity and reference standard in the synthesis and quality control (QC) of the multi-kinase inhibitor Sorafenib, an FDA-approved drug for treating kidney, liver, and thyroid cancers . It is also employed as a reagent in the synthesis of substituted piperidines that function as histamine H3 receptor ligands for potential neurological applications .

6-Chloro-N-methylpyridine-2-carboxamide: No Generic Substitute


While numerous pyridine-2-carboxamide derivatives exist as general building blocks, substituting 6-Chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9) with a generic analog is not scientifically or regulatory defensible. This specific compound's differentiation is rooted in its precise role as a process-related impurity and its unique analytical signature. For pharmaceutical applications, particularly in the context of Sorafenib, using a different analog would invalidate analytical method validation (AMV) and quality control (QC) protocols [1]. Its specific combination of a 6-chloro substituent and an N-methylcarboxamide group dictates a distinct retention time in reverse-phase HPLC and a unique fragmentation pattern in LC-MS, which are critical for the identification and quantification of this specific impurity [2]. Substitution with a close analog like 5-chloro-N-methylpyridine-2-carboxamide or 6-bromo-N-methylpyridine-2-carboxamide would fail to meet the regulatory requirement for a specific impurity reference standard, as their distinct physicochemical properties would lead to different chromatographic behaviors and mass spectral signatures, thereby compromising the accuracy and reliability of analytical results [3].

6-Chloro-N-methylpyridine-2-carboxamide: Differentiation Evidence


Physical Properties vs. 5-Chloro Isomer

6-Chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9) exhibits distinct physical properties compared to its positional isomer, 5-chloro-N-methylpyridine-2-carboxamide (CAS 1086110-81-7), which directly impacts its handling and analytical separation. The 6-chloro derivative has a predicted boiling point of 330.7±27.0 °C and a density of 1.264±0.06 g/cm³ . These values are different from those of the 5-chloro isomer, which has a reported boiling point of 329.2±27.0 °C and a density of 1.264±0.06 g/cm³ [1]. While the differences are subtle, they are significant in confirming the compound's identity and purity, especially in a regulated analytical environment.

Physical Chemistry Analytical Chemistry Pharmaceutical QC

Regulated Impurity in Sorafenib

6-Chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9) is a key, process-related impurity in the synthesis of the multi-kinase inhibitor Sorafenib . It is specifically designated as 'Sorafenib Impurity 20' or 'Sorafenib Related Compound 13' and is supplied as a reference standard for analytical method development and validation [1]. Its presence and levels must be controlled in the final drug substance to meet regulatory requirements set by agencies like the FDA and EMA [2]. This regulatory-mandated monitoring creates a non-substitutable demand for this exact compound, as no other analog can serve as a reference standard for this specific impurity. A positional isomer, such as 5-chloro-N-methylpyridine-2-carboxamide, is not a known impurity in the Sorafenib synthesis process and therefore cannot be used for this critical application.

Pharmaceutical Analysis Regulatory Science Quality Control

Characteristic Analytical Signature

6-Chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9) possesses a unique and well-characterized analytical signature that is essential for its confident identification and quantification in complex matrices. It exhibits moderate retention on reverse-phase HPLC and a characteristic fragmentation pattern in LC-MS that is distinct from its structural analogs [1]. For example, its retention time (Rt) on a specific HPLC method has been reported as 2.07 minutes with a purity of 96.75% [2]. This specific analytical behavior is critical for developing validated methods to monitor its levels in Sorafenib drug substance. A related analog, such as 6-bromo-N-methylpyridine-2-carboxamide (CAS 337535-94-1), would have a different retention time and a distinct mass spectrometric profile due to the presence of a bromine atom instead of chlorine, making it unsuitable as a surrogate for method development or as a reference standard for this specific impurity .

Analytical Chemistry LC-MS HPLC Method Development

6-Chloro-N-methylpyridine-2-carboxamide: High-Value Applications


Method Validation Standard for Generic Sorafenib

In the development of a generic version of Sorafenib, 6-Chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9) is an indispensable reference standard. Its use is mandated for the validation of analytical methods, such as HPLC and LC-MS, to ensure they can accurately and specifically identify and quantify this known process-related impurity [1]. The compound's unique analytical signature (e.g., moderate HPLC retention, specific LC-MS fragmentation) is used to establish system suitability parameters, determine limits of detection (LOD) and quantification (LOQ), and demonstrate method specificity [2]. This application is non-negotiable for filing an Abbreviated New Drug Application (ANDA) with regulatory bodies like the FDA .

QC Release Testing of Sorafenib

During the commercial manufacturing of Sorafenib, 6-Chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9) is used as a primary reference standard in QC laboratories for the release testing of every batch [1]. It is used to prepare standard solutions for quantifying the level of this specific impurity in the drug substance and finished drug product to ensure it remains below the acceptable threshold defined in the regulatory dossier [2]. The compound's well-defined physical properties, such as its predicted boiling point and density, are also used to confirm the identity of the reference standard itself before use in critical analyses .

Forced Degradation Studies of Sorafenib

6-Chloro-N-methylpyridine-2-carboxamide (CAS 845306-04-9) is a valuable tool in forced degradation studies (also known as stress testing) of Sorafenib. By subjecting the drug substance to various stress conditions (e.g., heat, light, oxidation, humidity), researchers can identify which conditions lead to the formation of this specific impurity [1]. Quantifying its formation under different conditions helps elucidate the drug's degradation pathways and establishes which degradation products are most relevant for monitoring during long-term stability studies, ultimately informing proper storage conditions (e.g., the recommended storage of this compound under inert gas at 2-8°C) [2].

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